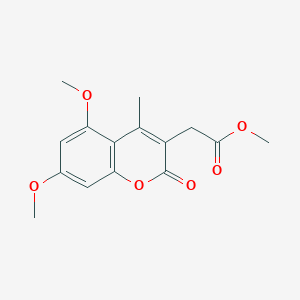

2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

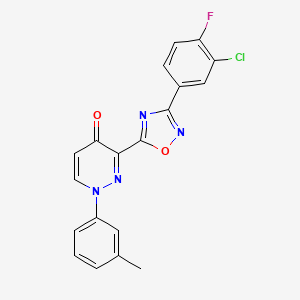

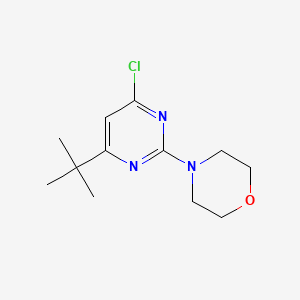

The compound “2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains a benzenesulfonamide core with a furan and thiophene ring attached. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the furan and thiophene rings, the introduction of the benzenesulfonamide group, and the attachment of these components together. The synthesis of furan and thiophene derivatives has been extensively studied . For instance, furan derivatives can be synthesized from alkyl enol ethers using a palladium catalyst , while thiophene derivatives can be synthesized from buta-1-enes with potassium sulfide .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzenesulfonamide core, the furan ring, and the thiophene ring. Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR are commonly used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a derivative of thiophene, it may undergo reactions similar to those of other thiophene compounds, which include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure. For instance, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide, also known as 2-chloro-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzene-1-sulfonamide:

Antibacterial Agents

2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide: has shown potential as an antibacterial agent. The compound’s structure, which includes both furan and thiophene rings, is known to enhance antibacterial activity. This makes it a candidate for developing new antibiotics to combat resistant bacterial strains .

Antifungal Applications

The compound’s unique structure also lends itself to antifungal properties. Research indicates that sulfonamide derivatives can inhibit the growth of various fungal pathogens. This application is particularly important in agricultural settings where fungal infections can devastate crops .

Anti-inflammatory Agents

Sulfonamide derivatives, including 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide , have been studied for their anti-inflammatory properties. These compounds can potentially be used to develop new treatments for inflammatory diseases, providing an alternative to current medications .

Anticancer Research

The compound has been investigated for its potential anticancer properties. The presence of the sulfonamide group is known to enhance the cytotoxicity against cancer cells, making it a promising candidate for developing new cancer therapies .

Antiviral Applications

Research has shown that sulfonamide derivatives can exhibit antiviral activity2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide could be explored for its potential to inhibit viral replication, offering a new avenue for antiviral drug development .

Enzyme Inhibition

The compound has potential applications as an enzyme inhibitor. Sulfonamide derivatives are known to inhibit various enzymes, which can be useful in treating diseases where enzyme activity is dysregulated. This includes conditions like hypertension and certain metabolic disorders .

Neuroprotective Agents

There is growing interest in the neuroprotective properties of sulfonamide derivatives2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide could be investigated for its ability to protect neurons from damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Photodynamic Therapy

The compound’s unique structure may also be useful in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to kill cancer cells. The furan and thiophene rings in the compound could enhance its effectiveness as a photosensitizer in PDT .

These applications highlight the versatility and potential of 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide in various fields of scientific research. Each application offers a unique avenue for further investigation and development.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen.

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties and the conditions under which it is handled. General safety measures for handling chemical compounds include avoiding direct contact with the product, not breathing dust/fume/gas/mist/vapours/spray, and wearing suitable protective clothing, gloves, and eye or face protection .

Propriétés

IUPAC Name |

2-chloro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3S2/c16-13-3-1-2-4-15(13)22(18,19)17-9-12-5-6-14(20-12)11-7-8-21-10-11/h1-8,10,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQROKHXOBANPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2436574.png)

![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2436578.png)

![[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2436587.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2436589.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2436592.png)